1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
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Overview
Description
1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a thiadiazole ring, and a urea moiety, making it a versatile candidate for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then reacts with 2-oxopropylamine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid
- 1,1-bis(4-fluorophenyl)prop-2-en-1-ol
- 4-Fluorophenyl-5-methylene-2(5H)-furanone derivatives .
Uniqueness
1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea stands out due to its unique combination of a fluorophenyl group, a thiadiazole ring, and a urea moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2S2/c1-7(18)6-20-12-17-16-11(21-12)15-10(19)14-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZSCMUZTSYTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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